molecular formula C15H16ClNO3S B2495009 3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone CAS No. 860787-62-8

3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone

Cat. No.: B2495009
CAS No.: 860787-62-8
M. Wt: 325.81
InChI Key: BZDBXPRCVUOCMH-UHFFFAOYSA-N
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Description

3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone is a chemical compound with the molecular formula C15H16ClNO3S and a molecular weight of 325.81 g/mol . This compound is characterized by its unique structure, which includes a sulfonyl group attached to a pyridinone ring, and is known for its various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone typically involves the reaction of 3-chloro-2,6-dimethylbenzenesulfonyl chloride with 4,6-dimethyl-2(1H)-pyridinone under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl-pyridinone bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, which can modulate the activity of the target enzyme or receptor. This interaction can lead to various biological effects, depending on the specific target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-chloro-2,6-dimethylphenyl)sulfonyl]-4,6-dimethyl-2(1H)-pyridinone
  • This compound derivatives
  • Other sulfonyl-pyridinone compounds

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of both a sulfonyl group and a pyridinone ring. These features confer unique chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-(3-chloro-2,6-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO3S/c1-8-5-6-12(16)11(4)13(8)21(19,20)14-9(2)7-10(3)17-15(14)18/h5-7H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZDBXPRCVUOCMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)C)S(=O)(=O)C2=C(C=C(NC2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501332241
Record name 3-(3-chloro-2,6-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665891
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860787-62-8
Record name 3-(3-chloro-2,6-dimethylphenyl)sulfonyl-4,6-dimethyl-1H-pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501332241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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